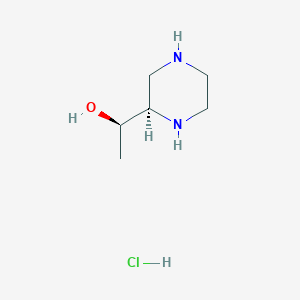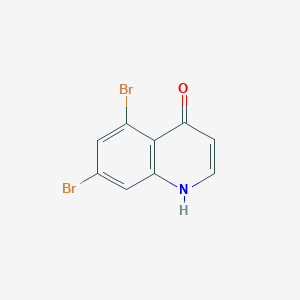
5,7-Dibromoquinolin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,7-Dibromoquinolin-4-ol: is a brominated derivative of quinolin-4-ol, a compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dibromoquinolin-4-ol typically involves the bromination of quinolin-4-ol. One common method is the reaction of quinolin-4-ol with bromine in the presence of a suitable solvent, such as acetic acid or chloroform. The reaction is carried out at room temperature or slightly elevated temperatures to achieve the desired bromination at positions 5 and 7.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, concentration of reagents, and reaction time, to ensure high yield and purity of the final product. The compound is then purified through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions: 5,7-Dibromoquinolin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolin-4-one derivatives.
Reduction: Reduction reactions can convert the brominated quinoline to its corresponding amine derivatives.
Substitution: The bromine atoms at positions 5 and 7 can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or aryl halides in the presence of a base, such as sodium hydroxide or potassium carbonate, facilitate substitution reactions.
Major Products:
Oxidation: Quinolin-4-one derivatives.
Reduction: Amine derivatives of quinoline.
Substitution: Alkyl or aryl-substituted quinoline derivatives.
Aplicaciones Científicas De Investigación
5,7-Dibromoquinolin-4-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5,7-Dibromoquinolin-4-ol involves its interaction with specific molecular targets and pathways. The bromine atoms enhance the compound’s ability to bind to biological targets, such as enzymes or receptors, leading to inhibition or modulation of their activity. The exact molecular targets and pathways depend on the specific application and biological context.
Comparación Con Compuestos Similares
5,7-Dibromoquinolin-8-ol: Another brominated quinoline derivative with similar reactivity but different substitution pattern.
5,7-Dibromoquinolin-2-ol: Similar structure with bromine atoms at positions 5 and 7 but hydroxyl group at position 2.
Uniqueness: 5,7-Dibromoquinolin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C9H5Br2NO |
|---|---|
Peso molecular |
302.95 g/mol |
Nombre IUPAC |
5,7-dibromo-1H-quinolin-4-one |
InChI |
InChI=1S/C9H5Br2NO/c10-5-3-6(11)9-7(4-5)12-2-1-8(9)13/h1-4H,(H,12,13) |
Clave InChI |
XXJNEOGJMJQVMF-UHFFFAOYSA-N |
SMILES canónico |
C1=CNC2=C(C1=O)C(=CC(=C2)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


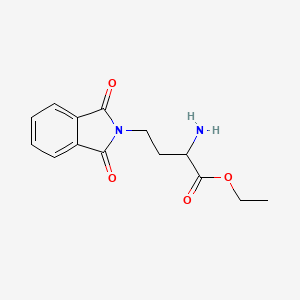
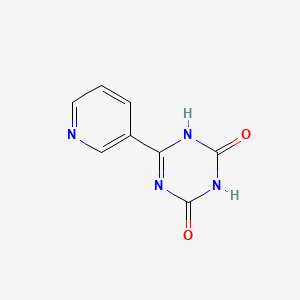

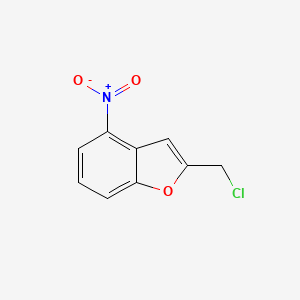

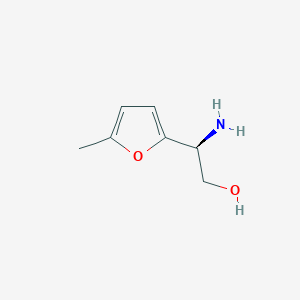
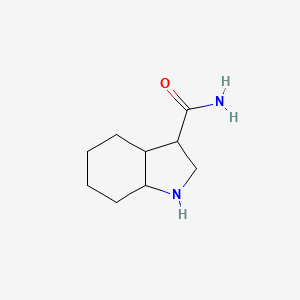
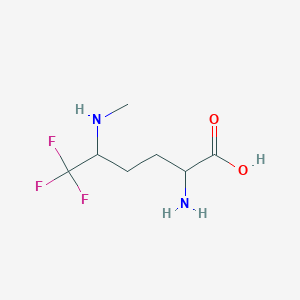

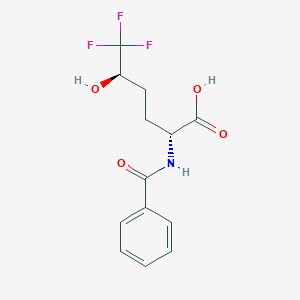
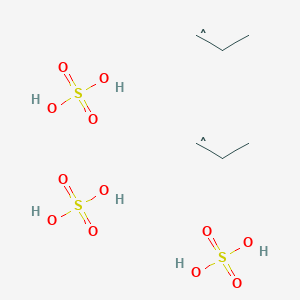
![9,10-Anthracenedione, 1-chloro-8-[(4-ethoxyphenyl)amino]-](/img/structure/B13145798.png)
